molecular formula C10H12 B1584819 2,5-Dimethylstyrene CAS No. 2039-89-6

2,5-Dimethylstyrene

Cat. No. B1584819
CAS RN: 2039-89-6
M. Wt: 132.2 g/mol
InChI Key: DBWWINQJTZYDFK-UHFFFAOYSA-N
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Description

2,5-Dimethylstyrene (2,5-DMS) is an aromatic hydrocarbon derived from styrene . It is a colorless liquid with a pungent odor, known for its flammability . This versatile compound finds extensive use in the production of polymers, plastics, resins, synthetic rubber, adhesives, coatings, cosmetics, and perfumes .


Molecular Structure Analysis

The molecular formula of 2,5-Dimethylstyrene is C10H12 . The molecular weight is 132.2 . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the 2,5-Dimethylstyrene molecule .


Physical And Chemical Properties Analysis

2,5-Dimethylstyrene has a density of 0.904 g/mL at 25 °C (lit.) . Its boiling point is 71-72 °C/10 mm Hg (lit.) , and its melting point is -35 °C (lit.) . The flash point is 147 °F .

Scientific Research Applications

Synthesis and Chemical Properties

  • Preparation and Structural Analysis : Improved methods for preparing 2,6-dimethylstyrene and its derivatives have been documented. These compounds, characterized by X-ray analyses, display significant lithiation NMR shifts due to charge delocalization from the sp2-carbanionic center (Knorr et al., 1997).
  • Polymer Synthesis : Methylated poly(vinylhydroquinones) were synthesized using 2,5-dimethoxy-3,6-dimethylstyrene and other derivatives, aimed at creating redox polymers with enhanced stability against oxidation (Kun & Cassidy, 1962).

Applications in Biofuels and Energy

  • Biofuel Research : Studies on 2,5-dimethylfuran, a compound related to 2,5-dimethylstyrene, have focused on its potential as a biofuel. Its behavior during pyrolysis and oxidation, crucial for automotive applications, has been extensively analyzed (Alexandrino et al., 2015).
  • Combustion Characteristics : The combustion behavior of 2,5-dimethylfuran and its blends with other fuels, relevant to its use in engines, has been investigated to understand its suitability as an alternative fuel (Wu et al., 2012).

Biotechnological and Pharmaceutical Applications

  • Biotechnological Production : The use of genetically engineered Escherichia coli for the high-yield production of 2,5-dimethylpyrazine, a pharmaceutical intermediate, has been demonstrated. This approach offers a more environmentally friendly alternative to conventional chemical synthesis (Yang et al., 2021).

Material Science Applications

  • Polymer Solubility Studies : Research on the solubility properties of various polymethylstyrenes, including 2,5-dimethylstyrene, has provided insights into the influence of monomer units and solvent polarity on polymer behavior (Eskin et al., 1975).
  • Resist Material in Electronics : Copolymers of 2,4-dimethylstyrene have been synthesized for use as electron-beam resists in electronics, showcasing the applicability of methylstyrene derivatives in advanced material science (Tate et al., 1999).

Safety And Hazards

2,5-Dimethylstyrene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

properties

IUPAC Name

2-ethenyl-1,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12/c1-4-10-7-8(2)5-6-9(10)3/h4-7H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWWINQJTZYDFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34031-72-6
Record name Benzene, 2-ethenyl-1,4-dimethyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34031-72-6
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DSSTOX Substance ID

DTXSID6074702
Record name Benzene, 2-ethenyl-1,4-dimethyl-
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Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2,5-Dimethylstyrene
Source Human Metabolome Database (HMDB)
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Product Name

2,5-Dimethylstyrene

CAS RN

2039-89-6
Record name 2,5-Dimethylstyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2039-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,5-Dimethylstyrene
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Record name 2,5-DIMETHYLSTYRENE
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Record name Benzene, 2-ethenyl-1,4-dimethyl-
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Record name 2,5-dimethylstyrene
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Record name 2,5-DIMETHYLSTYRENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
227
Citations
S TANIMOTO, Z MOURI, M OKANO - Journal of Synthetic Organic …, 1971 - jstage.jst.go.jp
Shigeo TANIMOTO*, Zen-ichi MouRI* and Masaya OKANO* 4-Chloro--2, 5-dimethylstyrene (3a) was easily obtained by dehydration of 4-chloro-2, 5-dimethylphenylmethylcarbinol(2a) …
Number of citations: 1 www.jstage.jst.go.jp
DK Chakraborty, J Kurian, D Trumbo… - Die …, 1993 - Wiley Online Library
Steady state fluorescence measurements in dilute solution have been performed for eight halogenated polystyrenes and for poly(2,5‐dimethylstyrene). The monomers for halogenated …
Number of citations: 7 onlinelibrary.wiley.com
J Raez, DR Blais, Y Zhang, RA Alvarez-Puebla… - Langmuir, 2007 - ACS Publications
Here, we demonstrate the potential of barcoded resins (BCRs) as a reliable platform for immunoassays. Four BCRs were synthesized by dispersion polymerization of 4-methylstyrene, t-…
Number of citations: 70 pubs.acs.org
HC Haas, MS Simon - Journal of Polymer Science, 1952 - Wiley Online Library
To continue the study of the effect of structure on reactivity, an experimental investigation of the free radical copolymerization behavior of eight monomer pairs has been made. The …
Number of citations: 19 onlinelibrary.wiley.com
H Oliva, G Leal, A Ismayel, G Arribas, S Bronco - e-Polymers, 2002 - degruyter.com
This paper investigates the homo- and copolymerization of styrene with p-methylstyrene, m-methylstyrene, 2,4-dimethylstyrene, 2,5-dimethylstyrene and 2,4,6-trimethylstyrene using a …
Number of citations: 5 www.degruyter.com
RG Jones, Y Matsubayashi - Polymer, 1992 - Elsevier
The phase-transfer-catalysed chlorinations of poly (2-methylstyrene), poly(3-methylstyrene), poly(2,4-dimethylstyrene) and poly(2,5-dimethylstyrene) using sodium hypochlorite in …
Number of citations: 11 www.sciencedirect.com
FM Rabagliati, FJ Rodríguez, A Alla… - Polymer …, 2006 - Wiley Online Library
Homopolymerization of disubstituted styrenes (2,4‐ and 2,5‐dimethylstyrene) and trisubstituted styrene (2,4,6‐trimethylstyrene) and their copolymerization with styrene were carried out …
Number of citations: 13 onlinelibrary.wiley.com
AF Dokukina, YI Yegorova, GV Kazennikova… - Polymer Science …, 1963 - Elsevier
SYNTHESIS AND POLYMERIZATION (COPOLYMERIZATION) OF FLUORINATED STYRENESeI. COPOLYMERIZATION OF FLUORINATED STYRENE AND VINYL MON Page 1 270 …
Number of citations: 1 www.sciencedirect.com
CS Marvel, JH Saunders… - Journal of the American …, 1946 - ACS Publications
In these reactions a nucleophilic (electron donor) reagent Y, such as hydroxyl ion, attacks the proton (a combined hydrogen atom) resulting in the electron transfers indicated by the …
Number of citations: 44 pubs.acs.org
LH Schwartzman, BB Corson - Journal of the American Chemical …, 1956 - ACS Publications
The following conclusions can be drawn from the kinetic data in Table IIand Fig. 1.(1) The reac-tion of methyl-and dimethylstyrene dibromides with potassium iodide (dibromide/iodide …
Number of citations: 16 pubs.acs.org

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